molecular formula C17H11BrN2O3 B14947994 (5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B14947994
M. Wt: 371.2 g/mol
InChI Key: RQCUGZYHLBQVRH-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

5-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The brominated benzodioxole moiety can participate in various binding interactions, while the imidazolone core can form hydrogen bonds and other non-covalent interactions with target molecules .

Properties

Molecular Formula

C17H11BrN2O3

Molecular Weight

371.2 g/mol

IUPAC Name

(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C17H11BrN2O3/c18-12-8-15-14(22-9-23-15)7-11(12)6-13-17(21)20-16(19-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,21)/b13-6+

InChI Key

RQCUGZYHLBQVRH-AWNIVKPZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NC(=N3)C4=CC=CC=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=N3)C4=CC=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.